The compound is sourced from various chemical databases and literature that document its synthesis and applications. It belongs to the class of amines and is specifically identified by its CAS number 1268522-42-4. Pyrazoles like (S)-1-(1H-pyrazol-3-yl)ethanamine are often utilized in pharmaceutical research for their potential therapeutic effects.
The synthesis of (S)-1-(1H-pyrazol-3-yl)ethanamine can be achieved through several methods, primarily involving the reaction of pyrazole derivatives with ethyl amines or through direct amination processes.
These synthetic approaches allow for the production of (S)-1-(1H-pyrazol-3-yl)ethanamine with high purity suitable for further applications.
The molecular structure of (S)-1-(1H-pyrazol-3-yl)ethanamine features a pyrazole ring attached to an ethanamine group.
While specific crystallographic data for (S)-1-(1H-pyrazol-3-yl)ethanamine may not be extensively documented, related studies on similar compounds indicate that these structures often exhibit hydrogen bonding interactions that influence their packing in crystalline forms.
(S)-1-(1H-pyrazol-3-yl)ethanamine can participate in various chemical reactions typical for amines and pyrazoles:
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for (S)-1-(1H-pyrazol-3-yl)ethanamine involves its interaction with biological targets:
The precise mechanism would depend on the specific biological context and target proteins involved.
These properties make (S)-1-(1H-pyrazol-3-yl)ethanamine a suitable candidate for drug formulation and biological studies.
(S)-1-(1H-pyrazol-3-yl)ethanamine has potential applications across various scientific fields:
Pyrazole-based compounds constitute a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and ease of structural modification. Key attributes include:
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 tyrosine kinase inhibitor |
Pyrazofurin | Anticancer/antiviral | Orotate phosphoribosyltransferase |
Difenamizole | Anti-inflammatory | Tyrosine phosphorylation of COX-2 |
The incorporation of an ethylamine side chain—as in (S)-1-(1H-pyrazol-3-yl)ethanamine—enhances hydrogen-bonding capacity and provides a handle for further functionalization. This moiety can engage in salt formation, amide coupling, or Schiff base generation, expanding druggability [5]. Pyrazole amines frequently serve as intermediates for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, where the amine group anchors pharmacophores in enzymatic binding pockets [3].
Chirality profoundly influences the biological activity of pyrazole derivatives. The (S)-enantiomer of 1-(1H-pyrazol-3-yl)ethanamine exhibits distinct advantages:
Table 2: Comparative Properties of (S)- vs. (R)-1-(1H-Pyrazol-3-yl)ethanamine
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 1268522-42-4 | 1568235-41-5 |
Specific Rotation [α]D | Not reported (predicted negative) | +15.6° (c=1, MeOH) |
Biological Target Affinity | Higher for kinases | Lower in screened assays |
Chemical Stability | Resists racemization at pH 4-8 | Similar |
The 1-methylpyrazol-3-yl variant (CAS: 1568235-41-5) further demonstrates how N-substitution alters stereoelectronic profiles. Methylation increases lipophilicity (log P +0.4) and steric bulk, potentially enhancing blood-brain barrier penetration for CNS targets [5].
Pyrazole amines have evolved from incidental discoveries to rationally designed pharmacophores:
Table 3: Key Milestones in Pyrazole-Based Drug Development
Decade | Landmark Compound | Therapeutic Breakthrough |
---|---|---|
1950s | Antipyrine | First pyrazole analgesic/antipyretic |
1960s | Phenylbutazone | Potent anti-inflammatory for arthritis |
1990s | Celecoxib | Selective COX-2 inhibition; GI safety |
2010s | Crizotinib | ALK inhibition in NSCLC; targeted therapy |
2020s | Chiral pyrazole amines | Enantioselective kinase/DNA binders |
Current research focuses on molecular hybridization—fusing pyrazole amines with bioactive scaffolds (e.g., indole, quinoline)—to combat drug resistance in oncology and infectious diseases [8].
"The pyrazole moiety is an important heterocyclic system with a strong pharmacological profile, which may act as an essential pharmacophore for the drug discovery process." [2]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3